molecular formula C30H44O7 B141054 Adynerin CAS No. 35109-93-4

Adynerin

Cat. No.: B141054
CAS No.: 35109-93-4
M. Wt: 516.7 g/mol
InChI Key: BYZQVAOKDQTHHP-QFUJVLJYSA-N
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Description

Adynerin is a naturally occurring organic compound classified as a cardiac glycoside. It is primarily extracted from the leaves of the plant Nerium oleander.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adynerin can be synthesized through the extraction of its active ingredient from the plant Adonis vernalis. The extraction process involves the use of organic solvents such as methanol and ethanol. The compound is then purified through various chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using high-performance liquid chromatography (HPLC). The compound is then crystallized to obtain a pure form suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Adynerin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .

Scientific Research Applications

Mechanism of Action

Adynerin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This results in enhanced cardiac contractility and cytotoxic effects on cancer cells. The molecular targets include the sodium-potassium ATPase enzyme and various signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adynerin is unique due to its specific molecular structure and its potent cytotoxic effects, making it a valuable compound for research in cancer treatment. Its ability to bypass common drug resistance mechanisms further enhances its potential as a therapeutic agent .

Properties

IUPAC Name

3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O7/c1-17-26(32)22(33-4)15-25(35-17)36-20-6-9-27(2)19(14-20)5-11-29-23(27)8-10-28(3)21(7-12-30(28,29)37-29)18-13-24(31)34-16-18/h13,17,19-23,25-26,32H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,25+,26+,27+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZQVAOKDQTHHP-QFUJVLJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956547
Record name 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35109-93-4
Record name (3β,5β)-3-[(2,6-Dideoxy-3-O-methyl-β-D-lyxo-hexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35109-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adynerigenin 3-O-beta-D-diginoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035109934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADYNERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2197H7M23Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Adynerin and where is it found?

A1: this compound is a cardiac glycoside primarily found in the Nerium oleander plant. [, ] It is a diginose derivative, meaning it consists of the aglycone adynerigenin linked to the sugar diginose. []

Q2: What is the chemical structure of this compound?

A2: this compound's aglycone, adynerigenin, has been established as 3β-hydroxy-8,14β-epoxy-.5β-carda-20: 22-enolide. [] this compound itself is the β-D-diginoside of this structure. [] Although initially thought to have a 3α-configuration, further research confirmed its structure as a 3(β), 14 (β)-Dioxy-Δ8.20:22-cardadienolide. []

Q3: How does the structure of this compound relate to its cardiac activity?

A4: While this compound is structurally similar to other cardiac glycosides, it is considered cardiotonically inactive. This lack of activity is attributed to the presence of a hydroxyl group at the 3(α) position of the Adynerigenin molecule. []

Q4: Are there different types of this compound?

A5: Yes, research has identified several derivatives, specifically 5α-adynerin-type cardenolides. For example, six novel 5α-adynerin-type cardenolides, named funingenosides K-P, have been isolated from the roots of the Parepigynum funingense plant. [] These structures were elucidated using 1D and 2D NMR techniques. [] Two additional 5α-adynerin-type compounds have also been found in Parepigynum funingense. []

Q5: How is this compound detected and quantified?

A6: Researchers have developed a UPLC–MS/MS method for the determination of this compound in rat plasma. [] This technique allows for sensitive and specific quantification of the compound in biological samples.

Q6: Has computational chemistry been used to study this compound?

A7: Yes, DFT/HF methods, a type of computational chemistry approach, have been employed to determine the configuration of the C-20 atom in this compound derivatives. [] This information is crucial for understanding the three-dimensional structure and potential interactions of the molecule.

Q7: What other cardiac glycosides are found alongside this compound in Nerium oleander?

A8: Nerium oleander contains a complex mixture of cardiac glycosides, including this compound, Neritaloside, Odoroside A, Odoroside H, Oleandrin, and Vanderoside. [] These compounds vary in their potency and potential for anticancer activity. [, ]

Q8: What is the significance of identifying these cardiac glycosides?

A9: The identification and characterization of these individual glycosides are essential for understanding the overall pharmacological activity of Nerium oleander extracts. This knowledge paves the way for potential development of novel therapeutics. []

Q9: What are the potential applications of this compound and related compounds?

A9: Research suggests that this compound and other cardiac glycosides found in Nerium oleander may have applications in several areas, including:

  • Skin Diseases: Traditional medicine has utilized Nerium oleander preparations for skin conditions. []
  • Wound Healing: The plant extracts are also reported to have wound healing properties. []

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